molecular formula C20H24O3 B14643240 Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate CAS No. 54334-81-5

Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate

Cat. No.: B14643240
CAS No.: 54334-81-5
M. Wt: 312.4 g/mol
InChI Key: JHEHMYTVUUMBTL-UHFFFAOYSA-N
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Description

Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate is a synthetic organic compound of interest in advanced materials and pharmaceutical research. Its molecular structure incorporates a biphenyl core, a feature commonly explored in the development of liquid crystals for electronic displays and optical devices. The compound is also a valuable synthetic intermediate or building block for constructing more complex organic molecules, particularly in medicinal chemistry where biphenyl scaffolds are prevalent. Researchers utilize this ester in the study of structure-activity relationships and polymer chemistry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All information presented is based on the structural analysis of the compound and is not sourced from specific scientific literature for this entity.

Properties

CAS No.

54334-81-5

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

hexyl 2-(4-phenylphenoxy)acetate

InChI

InChI=1S/C20H24O3/c1-2-3-4-8-15-22-20(21)16-23-19-13-11-18(12-14-19)17-9-6-5-7-10-17/h5-7,9-14H,2-4,8,15-16H2,1H3

InChI Key

JHEHMYTVUUMBTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl [([1,1’-biphenyl]-4-yl)oxy]acetate typically involves the esterification of 4-hydroxybiphenyl with hexyl acetate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Hexyl [([1,1’-biphenyl]-4-yl)oxy]acetate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexyl [([1,1’-biphenyl]-4-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the biphenyl ring.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Hexyl [([1,1’-biphenyl]-4-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Hexyl [([1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate
  • CAS Registry Number : 54334-92-8
  • Molecular Formula : C₂₀H₂₄O₃
  • Molecular Weight : 312.40 g/mol
  • Structural Features : The compound consists of a biphenyl core substituted at the 4-position with an acetoxy group containing a hexyloxy chain (SMILES: C(OCC(OC1C=CC(C2C=CC=CC=2)=CC=1)=O)CCCCC) .

Key Properties :

  • Density and Stability : Predicted to exhibit moderate lipophilicity due to the hexyl chain and aromatic biphenyl group, favoring applications in agrochemical or pharmaceutical formulations .
  • Synthetic Relevance : Likely synthesized via nucleophilic substitution or esterification between hexyloxyacetic acid and 4-hydroxybiphenyl derivatives.

Comparative Analysis with Structurally Analogous Compounds

Table 1: Comparative Data for this compound and Similar Esters

Parameter This compound Methyl 2-[4-(4-Chloro-2-Methoxyphenyl)phenyl]acetate [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate
CAS Number 54334-92-8 1820664-73-0 2170372-27-5
Molecular Formula C₂₀H₂₄O₃ C₁₆H₁₅ClO₃ C₉H₁₄O₄
Molecular Weight (g/mol) 312.40 290.74 186.21
Density (g/cm³) Not reported 1.194 (Predicted) 1.291 (Predicted)
Boiling Point (°C) Not reported 374.4 (Predicted) 275.1 (Predicted)
Key Functional Groups Biphenyl, hexyloxyacetate Chloro, methoxy, methyl acetate Oxabicyclo ring, hydroxymethyl, acetate

Structural and Functional Differences

The hexyl chain increases lipophilicity compared to shorter alkyl esters, which may influence membrane permeability in drug delivery systems.

Methyl 2-[4-(4-Chloro-2-Methoxyphenyl)phenyl]acetate: Substitution with chloro and methoxy groups introduces electron-withdrawing and electron-donating effects, respectively, altering reactivity and bioactivity .

[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate :

  • The oxabicyclo ring system imparts conformational rigidity, which could stabilize the molecule in aqueous environments .
  • The hydroxymethyl group provides a site for further chemical modifications (e.g., glycosylation or phosphorylation).

Physicochemical and Application-Based Comparisons

  • Lipophilicity: this compound (logP estimated >4) is significantly more lipophilic than the oxabicyclo derivative (logP ~1.3) due to its long alkyl chain and aromatic system . This makes Hexyl’s compound more suitable for non-polar formulations.
  • Thermal Stability :
    The biphenyl core in Hexyl’s ester likely enhances thermal stability compared to the bicyclic structure in [4-(hydroxymethyl)-2-oxabicyclo…]acetate, which has a lower predicted boiling point (275.1°C vs. 374.4°C for the chloro-methoxy analog) .

  • Bioactivity Potential: The chloro-methoxy analog’s electron-withdrawing groups may enhance electrophilic reactivity, making it a candidate for pesticide intermediates . In contrast, Hexyl’s biphenyl derivative could serve as a UV stabilizer or polymer additive due to its extended conjugation .

Q & A

(Basic) What are the standard synthetic routes for Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate, and how can reaction conditions be optimized for yield?

The synthesis typically involves esterification of the corresponding biphenyl-4-yloxyacetic acid with hexanol. A common approach includes activating the carboxylic acid group (e.g., using thionyl chloride to form the acid chloride) followed by nucleophilic acyl substitution with hexanol. Solvent selection (e.g., ethanol or dichloromethane) and catalysts (e.g., DMAP) can improve yields. Evidence from analogous biphenyl-oxy acetate syntheses suggests that controlled temperature (50–60°C) and inert atmospheres minimize side reactions . For purification, recrystallization or column chromatography is recommended.

(Basic) Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm molecular structure by identifying aromatic protons (δ 6.8–7.6 ppm) and ester carbonyl signals (δ 170–175 ppm).
  • X-ray Crystallography : Provides definitive proof of molecular geometry, as demonstrated in studies of structurally related biphenyl-oxy acetic acid derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using methods similar to pharmacopeial standards (e.g., C18 columns with methanol/buffer mobile phases, as in ’s assay protocols) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 327.16).

(Advanced) How should researchers design experiments to investigate the metabolic stability of this compound in hepatic models?

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and NADPH cofactors. Monitor depletion via LC-MS/MS. Include positive controls (e.g., testosterone for CYP3A4 activity) .
  • Probe Drug Method : Co-incubate with CYP-specific substrates (e.g., phenacetin for CYP1A2) to assess enzyme inhibition/induction, as detailed in .
  • Data Interpretation : Use kinetic models (e.g., Michaelis-Menten) to calculate intrinsic clearance. Address interspecies variability by testing multiple microsomal sources.

(Advanced) What strategies can resolve contradictions in reported bioactivity data for derivatives of biphenyl-oxy acetates?

  • Purity Verification : Re-evaluate compound purity via HPLC and elemental analysis. Impurities >1% (e.g., unreacted precursors) can skew bioactivity results .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for variables like serum concentration and incubation time.
  • Orthogonal Assays : Cross-validate results using multiple methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition).

(Advanced) What are the best practices for computational docking studies to predict binding affinity with cytochrome P450 enzymes?

  • Protein Preparation : Use crystal structures of CYP isoforms (e.g., CYP2C9 or CYP3A4 from PDB) and optimize hydrogen bonding networks.
  • Ligand Parameterization : Assign partial charges using density functional theory (DFT) for accurate electrostatic potential mapping.
  • Validation : Compare docking scores with experimental IC50_{50} values from microsomal studies (see ) . Tools like AutoDock Vina or Schrödinger Glide are recommended.

(Basic) What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Category 2 irritant per ) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

(Advanced) How can formulation stability be optimized for in vivo studies?

  • Vehicle Selection : Use biocompatible solvents (e.g., PEG-400 or cyclodextrin solutions) to enhance solubility and reduce precipitation.
  • pH Adjustment : Buffer formulations near physiological pH (7.4) to minimize ester hydrolysis. ’s sodium acetate buffer (pH 4.6) is a model for acidic stability testing .
  • Storage : Store lyophilized forms at -20°C and monitor degradation via accelerated stability studies (40°C/75% RH for 6 months).

(Advanced) What structural modifications could enhance the pharmacokinetic profile of this compound?

  • Ester Isosteres : Replace the acetate group with amides or carbamates to resist esterase-mediated hydrolysis.
  • Biphenyl Substituents : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4'-position to improve metabolic stability, as seen in ’s trifluoromethyl derivatives .
  • Alkyl Chain Optimization : Shorten the hexyl group to reduce logP and enhance aqueous solubility.

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